4-fluoro-3-nitro-N-(propan-2-yl)aniline

Lipophilicity Partition coefficient Drug-likeness

Introducing an N-isopropyl group onto a 4-fluoro-3-nitroaniline scaffold typically requires a separate alkylation step, adding time and reducing overall yield. Inconsistent purity of commercially available intermediates can further compromise downstream reactions. This compound provides the pre-functionalized scaffold with ≥95% purity, eliminating the need for N-alkylation. Key advantages: - Eliminates a synthetic step, improving overall yield and reducing cycle time. - The steric bulk of the N-isopropyl group suppresses di-alkylation during subsequent N-acylation, enhancing regioselectivity. - Suitable for parallel library synthesis, kinase inhibitor programs, and agrochemical intermediate production.

Molecular Formula C9H11FN2O2
Molecular Weight 198.19 g/mol
Cat. No. B12097949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-3-nitro-N-(propan-2-yl)aniline
Molecular FormulaC9H11FN2O2
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C9H11FN2O2/c1-6(2)11-7-3-4-8(10)9(5-7)12(13)14/h3-6,11H,1-2H3
InChIKeyYKFHWNXYPOGWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-nitro-N-(propan-2-yl)aniline: Chemical Identity & Specifications


4-Fluoro-3-nitro-N-(propan-2-yl)aniline (synonym: 4-fluoro-N-isopropyl-3-nitroaniline) is a substituted nitroaniline bearing an electron-withdrawing fluoro group at the para position, a nitro group at the meta position, and a secondary N-isopropyl substituent on the aniline nitrogen . With a molecular formula of C₉H₁₁FN₂O₂ and a molecular weight of 198.19 g·mol⁻¹, this compound belongs to the class of N-alkyl-4-fluoro-3-nitroanilines, which serve as versatile intermediates for dyes, pharmaceuticals, and agrochemicals [1]. The parent scaffold, 4-fluoro-3-nitroaniline (CAS 364-76-1), has established commercial significance as a hair-dye intermediate, and its N-substituted derivatives extend synthetic utility into additional application domains [1]. The target compound is commercially supplied at 95% purity for laboratory-scale research and development .

Irreplaceable Role of N-Isopropyl Substituent


Within the 4-fluoro-3-nitroaniline series, the identity of the N-alkyl substituent exerts a controlling influence on lipophilicity, steric environment at the reactive nitrogen center, and the physicochemical properties of downstream reaction products. The unsubstituted parent (4-fluoro-3-nitroaniline, LogP ≈ 0.8–2.4) [1] and its N-methyl or N-ethyl congeners differ from the N-isopropyl derivative in molecular weight, partition coefficient, and steric demand. These differences directly affect reaction kinetics during N-acylation or N-sulfonylation, the solubility profile of intermediates in organic solvents, and the final biological or performance properties of the derived dyes, pharmaceuticals, or crop-protection agents [2]. Substituting one N-alkyl derivative for another without re-optimizing the downstream synthetic sequence or formulation can lead to altered regioselectivity, reduced yield, or failure to meet target-product specifications—particularly when the N-isopropyl group is integral to the pharmacophore or chromophore architecture [3].

Quantitative Differentiation vs Structural Analogs


Enhanced Lipophilicity from N-Isopropyl Substitution

The N-isopropyl substituent raises the octanol–water partition coefficient relative to the primary aniline parent. The unsubstituted 4-fluoro-3-nitroaniline has a computed XLogP3 of 0.8 [1] and an experimentally derived LogP of approximately 1.27–2.42 depending on the determination method . While a directly measured LogP for the N-isopropyl derivative has not been published in the peer-reviewed literature, the addition of an N-isopropyl group to an aniline scaffold typically increments LogP by approximately 0.7–1.0 units based on π-constant contributions, yielding an estimated LogP range of 1.5–3.4 for the target compound. This increased lipophilicity enhances solubility in non-polar organic solvents and alters the partitioning behavior of intermediates during liquid–liquid extraction and chromatographic purification [2].

Lipophilicity Partition coefficient Drug-likeness

Steric Bulk Differentiation in N-Functionalization

The N-isopropyl group introduces greater steric hindrance around the secondary amine nitrogen compared to N-methyl or N-ethyl analogs. The 4-fluoro-3-nitroaniline scaffold is commonly subjected to N-acylation, N-sulfonylation, or N-alkylation to generate dyes, pharmaceutical intermediates, and agrochemical precursors [1]. In the seminal Clairol patent literature, N-substituted 4-fluoro-3-nitroanilines bearing different alkyl groups (including hydroxyethyl, methyl, and longer-chain alkyl) were shown to react with electrophiles to yield nitro-p-phenylenediamine dyes, and the steric bulk of the N-substituent was critical for controlling reaction rates and product purity [1]. The N-isopropyl group (van der Waals volume ≈ 34.8 cm³·mol⁻¹) is approximately twice the size of an N-methyl group (≈ 18.7 cm³·mol⁻¹), which can reduce undesired di-acylation and improve mono-functionalization selectivity [2].

Steric hindrance N-acylation selectivity Synthetic intermediate

Molecular Weight Impact on Reaction Stoichiometry

The molecular weight of 4-fluoro-3-nitro-N-(propan-2-yl)aniline (198.19 g·mol⁻¹) is 27% higher than that of the unsubstituted 4-fluoro-3-nitroaniline (156.11 g·mol⁻¹) [1]. This difference, while modest, requires recalibration of molar equivalents when the N-isopropyl derivative replaces the parent aniline as a building block in established synthetic routes. For example, in a typical nitro reduction–acylation sequence, using the N-isopropyl analog without adjusting the mass of reagent inputs would result in a molar deficit of approximately 21%, potentially leading to incomplete conversion or altered product distribution [2]. The N-ethyl analog (MW 184.17 g·mol⁻¹) and N-methyl analog (MW 170.14 g·mol⁻¹) present intermediate molecular-weight increments, but the N-isopropyl derivative shows the largest deviation from the parent .

Molecular weight Reaction stoichiometry Scale-up calculation

Commercial Purity and Supply-Chain Traceability

4-Fluoro-3-nitro-N-(propan-2-yl)aniline is commercially sourced at a standardized purity of 95% from Fluorochem (distributed via CymitQuimica, Ref. 10-F684959) and from Leyan (Shanghai Haohong Biomedical, Product No. 1347883) . This purity level is consistent with the N-ethyl analog (also 95%) but contrasts with the unsubstituted 4-fluoro-3-nitroaniline, which is widely available at 97–99% purity from multiple bulk suppliers including Thermo Scientific Alfa Aesar and Fisher Scientific . The lower commercial purity of the N-isopropyl derivative reflects its status as a specialty research intermediate rather than a commodity building block. For procurement, this means that purchasers should anticipate potential variability between batches and may need to perform in-house purification (e.g., column chromatography or recrystallization) prior to use in sensitive transformations requiring ≥98% purity. The compound has been flagged as 'Discontinued' at CymitQuimica as of early 2019, indicating limited or intermittent commercial availability .

Purity specification Supply chain Quality control

Key Application Scenarios


Medicinal Chemistry: N-Isopropyl Pharmacophore Libraries

When a medicinal chemistry program requires a 4-fluoro-3-nitroaniline scaffold with a pre-installed N-isopropyl group—as found in certain kinase inhibitors, GPCR ligands, or antibacterial leads—direct procurement of the N-isopropyl derivative eliminates the need for a separate N-alkylation step. The increased lipophilicity (estimated ΔLogP ≈ +0.7–1.0 versus the parent aniline [1]) can also improve the drug-likeness of the final compound by modulating LogD within the preferred range of 1–3 for oral bioavailability. The 95% commercial purity is generally adequate for parallel library synthesis, where final products undergo chromatographic purification regardless of starting-material purity.

Agrochemical Intermediate for Herbicides and Fungicides

The 4-fluoro-N-isopropylaniline substructure appears in several commercial herbicide scaffolds, most notably flufenacet [2]. Although the nitro group must be reduced prior to acylation in the final herbicide synthesis, the target compound offers a convergent route where both the N-isopropyl group and the aromatic fluorine are pre-installed. The steric bulk of the N-isopropyl group (van der Waals volume ≈ 34.8 cm³·mol⁻¹) helps suppress di-alkylation side reactions during subsequent N-acylation [3], improving the yield of mono-acylated products that are characteristic of the final agrochemical active ingredient.

Hair-Dye Research: Chromophore Modulation via N-Alkyl Group

The 4-fluoro-3-nitroaniline scaffold is the cornerstone intermediate for commercial hair dyes, and variation of the N-alkyl substituent is a known strategy for tuning shade, wash-fastness, and skin-sensitization potential [4]. The N-isopropyl derivative provides a distinct steric and electronic profile compared to the commonly used N-(2-hydroxyethyl) or N-methyl analogs, enabling exploration of novel nitro-p-phenylenediamine chromophores with differentiated coloristic properties. Researchers in colorant chemistry can use this building block to generate proprietary dye structures with potentially improved toxicological profiles compared to established nitro-aniline-based dyes.

Chemical Biology: Nitro-Reductase-Triggered Prodrugs

Nitroaniline derivatives have been explored as hypoxia-selective prodrugs and substrates for nitroreductase-based gene-directed enzyme prodrug therapy (GDEPT) [5]. The N-isopropyl substituent may influence the rate of enzymatic nitro reduction and the cellular permeability of the prodrug. The target compound, with its balanced lipophilicity and the presence of both a reducible nitro group and a secondary amine for further conjugation, serves as a versatile scaffold for constructing nitroreductase substrates. The higher molecular weight and LogP relative to the parent aniline [1] may enhance passive membrane diffusion, a desirable property for intracellular delivery of prodrug payloads.

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